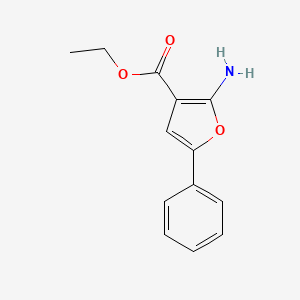

Ethyl 2-amino-5-phenylfuran-3-carboxylate

Description

Contextual Significance of Aminofuran Architectures in Contemporary Organic and Medicinal Chemistry

Aminofuran architectures are privileged scaffolds in the realm of contemporary organic and medicinal chemistry. The presence of both an amino group and a furan (B31954) ring provides a unique electronic and structural environment, making these compounds valuable intermediates in organic synthesis and imparting a range of biological activities.

The furan moiety itself is a key component of many natural products and pharmacologically active compounds. sigmaaldrich.com The incorporation of an amino group, a crucial pharmacophore, further enhances the potential for these molecules to interact with biological targets. This has led to the exploration of aminofuran derivatives in various therapeutic areas. For instance, furan derivatives have been investigated for their antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties. sigmaaldrich.com The specific substitution pattern on the aminofuran core can significantly influence its biological profile.

In organic synthesis, the aminofuran scaffold serves as a versatile building block. The electron-donating amino group activates the furan ring towards electrophilic substitution, while the furan ring itself can participate in various cycloaddition reactions. biosynth.com This reactivity allows for the elaboration of the aminofuran core into more complex heterocyclic systems, which are often sought after in drug discovery programs.

Historical Trajectories and Evolution of Research on Ethyl 2-amino-5-phenylfuran-3-carboxylate

The history of furan chemistry dates back to the 18th century, with the discovery of 2-furoic acid by Carl Wilhelm Scheele in 1780. biosynth.comsigmaaldrich.com Furan itself was first prepared by Heinrich Limpricht in 1870. biosynth.comsigmaaldrich.com The development of synthetic methods to access substituted furans, such as the Paal-Knorr synthesis and the Feist-Benary synthesis, laid the groundwork for the exploration of a wide variety of furan derivatives. biosynth.com

Research into aminofurans gained momentum as the importance of amino-substituted heterocycles in medicinal chemistry became more apparent. The synthesis of 2-aminofuran derivatives has been approached through various strategies, including the reaction of α-haloketones with enamines and the cyclization of functionalized acyclic precursors. While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, its conceptualization lies at the intersection of established furan chemistry and the growing interest in aminofuran scaffolds. The synthesis of a closely related compound, ethyl 2-amino-4,5-diphenylfuran-3-carboxylate, has been reported, highlighting the feasibility of constructing such systems.

Overview of Key Research Domains Pertaining to this compound

Given the structural features of this compound, its research applications can be broadly categorized into two main domains: synthetic chemistry and medicinal chemistry.

Synthetic Applications:

As a multifunctional molecule, this compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. The amino group can be readily acylated, alkylated, or used to form fused pyrimidine (B1678525) rings, leading to novel furo[2,3-d]pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The phenyl group at the 5-position also offers a site for further functionalization through electrophilic aromatic substitution, although the reactivity of the furan ring itself is generally higher.

Medicinal and Biological Chemistry:

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 2-amino-5-phenylfuran-3-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-2-16-13(15)10-8-11(17-12(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |

InChI Key |

DWFIFJXEHAWBLH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 5 Phenylfuran 3 Carboxylate and Analogues

Direct Synthetic Pathways to Ethyl 2-amino-5-phenylfuran-3-carboxylate

The direct formation of the this compound scaffold is most commonly achieved through cyclization reactions that construct the furan (B31954) ring from acyclic precursors. These methods often involve the reaction of a C4-synthon with a C1-N synthon, leading to the desired 2-aminofuran structure.

Cyclization Reactions for Furan Ring Construction

A prevalent method for constructing the 2-aminofuran ring system involves the base-catalyzed cyclization of an α-haloketone with an active methylene (B1212753) compound. In the context of this compound, this typically involves the reaction of a phenacyl halide (e.g., phenacyl bromide or chloride) with ethyl cyanoacetate (B8463686). The base, such as sodium ethoxide or piperidine (B6355638), facilitates the deprotonation of ethyl cyanoacetate, which then acts as a nucleophile, attacking the α-carbon of the phenacyl halide. The subsequent intramolecular cyclization, followed by dehydration, yields the target furan derivative.

Another important cyclization strategy is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles. While not a direct route to the title compound, it is a fundamental method for forming five-membered rings and can be adapted for the synthesis of 2-aminofuran precursors. researchgate.net For instance, a suitably substituted dinitrile precursor could be cyclized to form a 2-aminofuran derivative.

The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a classic method for furan ring formation. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a suitably substituted 1,4-dicarbonyl precursor would be required, which could then be cyclized in the presence of an acid catalyst to form the furan ring. organic-chemistry.org

Condensation and Annulation Approaches to 2-Aminofuran Systems

Condensation reactions provide a powerful tool for the synthesis of 2-aminofuran systems. A notable example is the reaction between enaminones and methylene nitriles, which can be promoted by elemental sulfur to produce 2-aminofurans through a 3,5-annulation pathway. scribd.com This transition-metal-free approach offers an eco-friendly alternative for the synthesis of substituted 2-aminofurans.

Annulation strategies, such as the aza-Robinson annulation, have been developed for the synthesis of fused bicyclic amides and can be conceptually extended to the formation of highly substituted furan rings. These methods often involve conjugate addition followed by an intramolecular aldol (B89426) condensation.

Multicomponent Reactions in the Synthesis of this compound Derivatives

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of polysubstituted furans. For instance, a one-pot, three-component reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate), and another component can lead to the formation of highly functionalized furans.

While a specific three-component reaction for the direct synthesis of this compound is not extensively documented, related MCRs for similar 2-aminofuran structures are known. For example, a one-pot synthesis of ethyl 2-amino-4-benzoyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates has been reported, which involves the reaction of substituted arylglyoxals, ethyl cyanoacetate, and 4-hydroxyquinolin-2(1H)-one. researchgate.net This highlights the potential of MCRs in constructing complex heterocyclic systems containing a 2-aminofuran-3-carboxylate core.

Precursor Chemical Transformations and Intermediate Derivatization Strategies

The synthesis of this compound often relies on the availability and reactivity of key precursors and intermediates. Phenacyl halides and ethyl cyanoacetate are primary starting materials for many synthetic routes. The synthesis of phenacyl halides is typically achieved through the halogenation of acetophenone.

Intermediate derivatization plays a crucial role in expanding the structural diversity of the final products. For example, the amino group at the C-2 position of the furan ring can be acylated or reacted with various electrophiles to introduce different functionalities. Similarly, the ester group at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. researchgate.net

Catalysis and Reaction Conditions for Optimized Synthetic Yields and Selectivity

The choice of catalyst and reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound.

Base Catalysis: In cyclization reactions involving α-haloketones and active methylene compounds, the choice of base is critical. Strong bases like sodium ethoxide are commonly used to ensure complete deprotonation of the active methylene compound. However, weaker bases like piperidine or triethylamine (B128534) can also be effective and may offer better control over the reaction.

Acid Catalysis: For Paal-Knorr type syntheses, acid catalysts such as sulfuric acid, hydrochloric acid, or Lewis acids are employed to promote the cyclization and dehydration steps. organic-chemistry.org

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF or DMSO can be effective in dissolving the reactants and facilitating the reaction. Alcohols, such as ethanol (B145695), are also commonly used, especially when using alkoxide bases.

Temperature and Reaction Time: Optimization of temperature and reaction time is crucial to maximize the yield and minimize the formation of byproducts. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of related heterocyclic compounds. researchgate.netresearchgate.netresearchgate.netgoogle.com

| Catalyst/Reagent | Substrates | Product | Yield (%) | Conditions | Reference |

| DBU/Ag2CO3 | 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates | 2,5-disubstituted furan-3-carboxylates | 83 | 60°C, 6 h | researchgate.net |

| Sc(OTf)3 | o-hydroxybenzhydryl alcohol, p-nitrophenyl isocyanide | 2-aminobenzofurans | up to 93 | 0°C, 30 min | nih.gov |

| Elemental Sulfur | Enaminones, Methylene Nitriles | 2-Aminofurans | N/A | N/A | scribd.com |

| p-Toluene Sulfonic Acid | 2-amino-5-phenyl-6H-1,3,4-thiadiazine, ethyl acetoacetate, aldehydes | Dihydropyrimido[2,1-b] scribd.comresearchgate.netnih.govthiadiazine-7-carboxylates | Good to Excellent | Acetonitrile | researchgate.net |

Modern Methodologies for Scalable Synthesis of this compound

The development of scalable and sustainable synthetic methods is a key objective in modern organic chemistry. For the synthesis of this compound, this involves moving towards more efficient and environmentally friendly processes.

One-Pot Syntheses: One-pot procedures, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. researchgate.netresearchgate.netnih.govorganic-chemistry.org The development of one-pot multicomponent reactions for the synthesis of the target compound is a promising area of research.

Flow Chemistry: Continuous flow chemistry provides a safe, efficient, and scalable alternative to traditional batch processing. The use of microreactors allows for precise control over reaction parameters, leading to improved yields and selectivity. While specific applications to the title compound are not widely reported, the principles of flow chemistry are well-suited for its synthesis, particularly for exothermic cyclization reactions.

Green Chemistry Principles Applied to Aminofuran Synthesis

The application of green chemistry principles to the synthesis of 2-aminofurans and related structures has led to the development of innovative and efficient methodologies. These methods prioritize the use of alternative energy sources, eco-friendly solvents, and catalytic systems, as well as the design of one-pot and multi-component reactions that enhance efficiency and reduce environmental impact.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.netamazonaws.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with a furan core. researchgate.netrsc.org For instance, the synthesis of 11-amino-3-phenyl-2-thioxo-10-oxo-imidazolo[5″,4″: 5′,6′] pyrano[4′, 3′: 3,4]furo[2,3-b]indoles has been achieved in just 15 minutes under microwave irradiation, a significant improvement over classical methods. researchgate.net Another study demonstrated the microwave-assisted synthesis of 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, where reaction times were dramatically reduced from 48 hours to 30 minutes, with yields increasing from approximately 30% to 89%. clockss.org

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the successful application of this technique to structurally similar aminofuran and aminothiophene derivatives suggests its high potential. A hypothetical microwave-assisted, one-pot, three-component synthesis could involve the reaction of a phenacyl halide, ethyl cyanoacetate, and a suitable base in a green solvent like ethanol or even under solvent-free conditions on a solid support. researchgate.net

Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis for a Thiazolo[3,2-a]pyrimidine Derivative clockss.org

| Method | Reaction Time | Temperature | Yield (%) |

| Conventional Heating | 48 hours | Reflux | ~30 |

| Microwave Irradiation | 30 minutes | 80 °C | 89 |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can enhance reaction rates and yields. nanobioletters.com Ultrasound-assisted synthesis has been effectively used for the preparation of various heterocyclic compounds, including α-aminophosphonates and 4H-pyran derivatives, often in aqueous media, which aligns with green chemistry principles. nanobioletters.com A study on the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives demonstrated that ultrasound irradiation in an aqueous medium at room temperature for just 2 minutes resulted in excellent yields, far surpassing conventional heating methods that required longer reaction times and yielded poorer results. nanobioletters.com

The application of ultrasound could be particularly beneficial for the synthesis of this compound, potentially enabling the reaction to proceed under milder conditions and with reduced reaction times.

Multi-Component Reactions (MCRs):

Multi-component reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are a cornerstone of green synthesis. nih.gov They offer high atom economy, step economy, and often lead to the rapid construction of complex molecules from simple precursors. Several MCRs have been developed for the synthesis of substituted furans and thiophenes. For example, a one-pot, three-component synthesis of fully substituted thiophene (B33073) derivatives has been reported with potential antibacterial applications. mdpi.com

Use of Greener Solvents and Catalysts:

The choice of solvent is a critical aspect of green chemistry. Traditional reliance on volatile and often toxic organic solvents is being replaced by the use of greener alternatives such as water, ethanol, or solvent-free conditions. researchgate.netnanobioletters.com Syntheses performed in aqueous media or under solvent-free conditions not only reduce environmental pollution but can also simplify product isolation. nanobioletters.com For instance, the synthesis of certain 2-amino-2-chromenes has been successfully carried out in aqueous media.

Furthermore, the development of recyclable and non-toxic catalysts is a key area of research. While not explicitly detailed for the target compound, the use of catalysts like piperidine or basic ionic liquids has been shown to be effective in the synthesis of related heterocyclic systems, often under mild conditions. google.com

Mechanistic Investigations of Chemical Processes Involving Ethyl 2 Amino 5 Phenylfuran 3 Carboxylate

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The synthesis of Ethyl 2-amino-5-phenylfuran-3-carboxylate and its analogues often proceeds through multicomponent reactions, a strategy known for its efficiency in constructing complex molecules in a single step. One of the primary synthetic routes involves the reaction of an isocyanide, an aldehyde, and a 4-oxo-2-butynoate. The regioselectivity of this cycloaddition is typically high, although it can be influenced by the electronic nature of the substituents.

A plausible mechanism for the formation of the 2-aminofuran ring system involves the initial reaction of the isocyanide with the butynoate to form a zwitterionic intermediate. This intermediate then reacts with the aldehyde in a subsequent step. The final cyclization to the furan (B31954) ring is driven by the formation of the stable aromatic system.

Another key synthetic transformation is the derivatization of the furan ring itself. 2-Aminofurans, such as this compound, can act as dieneamines in cycloaddition reactions. researchgate.net In these reactions, substitution tends to occur at the 5-position of the furan ring. researchgate.net When the 5-position is already substituted, as in the title compound, reactions can be directed to the 3-position, leading to the formation of fused heterocyclic systems like furo[2,3-b]pyridines after thermal cyclization. researchgate.net

Studies on the Kinetics and Thermodynamics of Derivatization Reactions

The kinetics of derivatization reactions involving this compound are significantly influenced by the electronic properties of the reactants. For instance, in the multicomponent synthesis of related 2-aminofurans, the presence of electron-rich substituents on the butynoate has been observed to decrease the regioselectivity of the cycloaddition reaction. nih.gov This suggests that the rate of competing reaction pathways can be modulated by the electronic nature of the starting materials.

Thermodynamic data for the closely related compound, 2-methyl-5-phenylfuran-3-carboxylic acid, provides insight into the stability of this class of molecules. lpnu.ua Experimental determination of the enthalpy of combustion and sublimation allows for the calculation of the enthalpy of formation in both the condensed and gaseous states. lpnu.ua

Thermodynamic Data for 2-methyl-5-phenylfuran-3-carboxylic acid

| Thermodynamic Parameter | Value | State |

|---|---|---|

| Enthalpy of Combustion | - | Condensed |

| Enthalpy of Formation | - | Condensed |

| Enthalpy of Sublimation | 132.8 ± 3.5 kJ/mol | - |

| Enthalpy of Formation | - | Gaseous |

This data is crucial for understanding the energy landscape of reactions involving these furan derivatives and for performing thermodynamic calculations of chemical processes.

Role of Intermediates in Reaction Pathways

The reaction pathways in the synthesis and derivatization of this compound are governed by the formation of key intermediates. In the multicomponent synthesis, a zwitterionic intermediate formed from the reaction of an isocyanide and a butynoate is a critical species that dictates the subsequent reaction with an aldehyde and the final cyclization.

Furthermore, the behavior of 2-aminofurans as dieneamines suggests the involvement of intermediates where the furan ring participates in cycloaddition reactions. researchgate.net The stability and reactivity of these intermediates are influenced by the substituents on the furan ring. Computational studies, such as AM1 calculations performed on 2-aminofuran, help in understanding the electronic properties and the preferred sites of reaction, which are consistent with observed chemical behavior. researchgate.net

Solvent Effects and Catalytic Influence on Reaction Mechanisms

The choice of solvent and catalyst plays a pivotal role in directing the outcome of reactions involving this compound. In many synthetic protocols for related heterocyclic compounds, base catalysts such as triethylamine (B128534) or piperidine (B6355638) are employed to facilitate cyclization reactions. The basicity of the catalyst can influence the rate of deprotonation steps, which are often crucial in the ring-forming process.

Acid catalysts are also utilized in certain transformations. For example, in the hydroarylation of related 3-(furan-2-yl)propenoic acid derivatives, Brønsted superacids like trifluoromethanesulfonic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl3) are used to activate the substrate towards reaction with arenes. nih.gov The reaction mechanism in these cases likely proceeds through protonated or coordinated intermediates, and the choice of acid can affect the yield and selectivity of the reaction.

Solvent polarity can also impact reaction rates and mechanisms. For instance, phase-transfer catalysis (PTC) has been successfully used for the alkylation of related furo[2,3-b]pyrrole systems. mdpi.com This technique is particularly useful when dealing with reactants that have different solubilities, and it often involves the use of a biphasic solvent system and a phase-transfer catalyst to shuttle one of the reactants across the phase boundary.

Structural Characterization Methodologies in Research on Ethyl 2 Amino 5 Phenylfuran 3 Carboxylate

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of Ethyl 2-amino-5-phenylfuran-3-carboxylate, each providing unique insights into its electronic and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons of the ethyl group exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. A distinct singlet is observed for the furan (B31954) ring proton. Furthermore, the amine (NH₂) protons present as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum shows distinct signals for the carbonyl carbon of the ester group, the carbons of the furan and phenyl rings, and the carbons of the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more detailed structural confirmation. COSY spectra would reveal the coupling between the protons on the ethyl group, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Interactive Data Table: Representative NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 1.35 (t, 3H) | -CH₂CH₃ | 14.5 | -O-CH₂-C H₃ |

| 4.25 (q, 2H) | -OCH₂ CH₃ | 59.8 | -O-C H₂-CH₃ |

| 5.80 (s, 2H) | -NH₂ | 91.0 | C -3 (Furan) |

| 6.70 (s, 1H) | CH (Furan) | 108.7 | C -4 (Furan) |

| 7.25-7.45 (m, 3H) | Phenyl-H (m, p) | 124.5 - 129.0 | Phenyl C -H |

| 7.70-7.80 (m, 2H) | Phenyl-H (o) | 130.5 | Phenyl C -ipso |

| 158.0 | C -5 (Furan) | ||

| 165.0 | C -2 (Furan) | ||

| 168.0 | C =O (Ester) |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group gives rise to a strong absorption band around 1670-1690 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O and C-N stretching vibrations, are present in the fingerprint region of the spectrum, further confirming the molecular structure.

Interactive Data Table: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group | Vibration Type |

| 3480, 3360 | Primary Amine (-NH₂) | N-H Stretch |

| 3060 | Aromatic C-H | C-H Stretch |

| 2980 | Aliphatic C-H | C-H Stretch |

| 1680 | Ester (C=O) | C=O Stretch |

| 1620 | Furan Ring | C=C Stretch |

| 1580 | Phenyl Ring | C=C Stretch |

| 1250 | Ester (C-O) | C-O Stretch |

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₃H₁₃NO₃). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern often involves the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, and cleavages of the furan ring, providing further evidence for the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| m/z Value | Assignment |

| 231 | [M]⁺ (Molecular Ion) |

| 186 | [M - OCH₂CH₃]⁺ |

| 158 | [M - COOCH₂CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the phenyl ring, the furan ring, the amino group, and the carboxylate group results in strong absorption in the UV region. The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the solvent polarity.

Interactive Data Table: Representative UV-Vis Absorption Data for this compound

| λₘₐₓ (nm) | Solvent | Electronic Transition |

| ~290 | Ethanol (B145695) | π → π |

| ~350 | Ethanol | n → π |

X-ray Crystallography for Three-Dimensional Structural Elucidation

Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~14.0 |

| β (°) | ~105 |

| Volume (ų) | ~1150 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.35 |

Theoretical and Computational Chemistry Studies of Ethyl 2 Amino 5 Phenylfuran 3 Carboxylate

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 2-amino-5-phenylfuran-3-carboxylate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict its geometry and electronic landscape. nih.gov

Calculations would reveal the optimized molecular structure, including key bond lengths, bond angles, and dihedral angles. For instance, the furan (B31954) ring, while aromatic, exhibits distinct bond localization compared to benzene. The C-O-C angle within the furan ring and the bond lengths of the C=C double bonds are characteristic features. The presence of the amino and ethyl carboxylate substituents would influence the geometry of the furan core. The amino group is expected to be nearly coplanar with the furan ring to maximize delocalization of its lone pair of electrons into the ring's π-system. Similarly, the orientation of the ethyl carboxylate group relative to the furan ring will be a result of a balance between steric and electronic effects.

The electronic structure analysis, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting reactivity. The HOMO is anticipated to be located primarily on the electron-rich furan ring and the amino group, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-withdrawing ethyl carboxylate group and the phenyl ring, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from Theoretical Calculations

| Parameter | Predicted Value Range | Description |

| C2-N Bond Length | 1.35 - 1.40 Å | Reflects partial double bond character due to lone pair delocalization. |

| C3-C=O Bond Angle | 120 - 125° | Typical for sp² hybridized carbon. |

| Furan Ring Dihedral Angles | < 5° | Indicates a high degree of planarity. |

| Phenyl Ring Twist Angle | 20 - 40° | The dihedral angle between the furan and phenyl ring planes, influenced by steric hindrance. |

Note: These are predicted values based on typical data for similar substituted furans and are subject to variation based on the specific computational method and basis set used.

Prediction and Analysis of Conformational Preferences

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. scribd.comlibretexts.org For this compound, the key rotational degrees of freedom are around the C-C bond connecting the furan and phenyl rings, and the C-O and C-C bonds of the ethyl carboxylate group.

Computational methods can map the potential energy surface as a function of these rotations to identify the most stable conformers. The relative energies of different conformers are determined by a combination of steric repulsion and electronic interactions. For example, the rotation of the phenyl group relative to the furan ring will have energetic barriers due to steric clashes between the ortho hydrogens of the phenyl ring and the substituents on the furan ring.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including their energetics and the structures of transient species like transition states. acs.orgrsc.org For this compound, theoretical studies can elucidate the pathways of its synthesis and subsequent reactions.

For instance, the synthesis of the furan ring itself, often achieved through variations of the Paal-Knorr synthesis or other cyclization reactions, can be modeled. youtube.com Computational analysis of proposed mechanisms can determine the most likely reaction pathway by calculating the activation energies for each step. The geometry of the transition states provides a snapshot of the bond-making and bond-breaking processes.

Furthermore, the reactivity of the substituted furan can be explored. For example, electrophilic substitution reactions are common for electron-rich furans. researchgate.net Theoretical calculations can predict the regioselectivity of such reactions by comparing the activation barriers for attack at different positions on the furan ring. Similarly, the energetics of reactions involving the amino or ester functionalities can be studied to understand their chemical behavior.

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. researchgate.netdigitaloceanspaces.comnih.govnih.gov For this compound and its analogs, these models can be developed using descriptors derived from computational chemistry.

These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By building a model based on a series of related furan derivatives with known activities or properties, the model can then be used to predict the behavior of new, unsynthesized compounds. nih.gov

For example, a QSAR study on a series of furan derivatives might reveal that the inhibitory activity against a particular enzyme is strongly correlated with the electrostatic potential around the amino group and the energy of the HOMO. This information would be invaluable for designing more potent inhibitors. Similarly, QSPR models could predict physical properties like solubility or boiling point based on calculated molecular descriptors.

Applications of Density Functional Theory (DFT) in Characterization and Prediction

Density Functional Theory (DFT) has become a versatile and widely used tool in computational chemistry due to its balance of accuracy and computational cost. researchgate.netdntb.gov.uachemrxiv.org For this compound, DFT can be applied to a wide range of characterization and prediction tasks.

Table 2: Applications of DFT in the Study of this compound

| Application | Description of DFT Contribution |

| Spectroscopic Analysis | DFT calculations can predict vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov These theoretical spectra can be compared with experimental data to aid in the structural elucidation of the molecule. |

| Reactivity Descriptors | DFT provides a framework for calculating various reactivity indices based on conceptual DFT, such as chemical potential, hardness, and electrophilicity. These descriptors offer a quantitative measure of the molecule's reactivity. |

| Intermolecular Interactions | DFT can be used to model and quantify intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the crystal packing of the solid state and its interactions with biological macromolecules. researchgate.net |

| Thermodynamic Properties | DFT calculations can predict thermodynamic properties such as enthalpy of formation, Gibbs free energy, and heat capacity. These are important for understanding the stability and reaction equilibria of the compound. |

Exploration of Biological Activities of Ethyl 2 Amino 5 Phenylfuran 3 Carboxylate Derivatives in Vitro and Mechanistic

Investigation of Cytostatic Activity Against Cellular Models (In Vitro)

Derivatives of ethyl 2-amino-5-phenylfuran-3-carboxylate have demonstrated notable cytostatic, or anti-proliferative, activity against a variety of cancer cell lines in laboratory settings. For instance, novel ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have shown potent cytotoxic effects on multiple soft tissue cancer cell lines. researchgate.net Similarly, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, an intermediate in furoquinoline synthesis, exhibits anti-proliferative activity against human promyelocytic leukemia HL-60 cells. nih.gov Further studies on related structures, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, have also identified compounds with significant antiproliferative potential against breast (MCF-7) and liver (HepG-2) cancer cell lines, with some showing IC₅₀ values in the micromolar range. mdpi.com

Inhibition of Tubulin Polymerization (In Vitro)

A primary mechanism behind the cytostatic effects of these compounds is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. researchgate.net Microtubules are critical components of the cellular skeleton and are essential for cell division, making them a key target in cancer therapy. researchgate.net The anti-proliferative impact of 2-aminopyrrole carboxylate derivatives (2-APCAs) has been attributed to their interference with tubulin polymerization. researchgate.net This disruption of microtubule function leads to a halt in the cell division process. researchgate.net Research into benzimidazole (B57391) derivatives has also identified compounds that act as tubulin polymerization inhibitors, with one specific compound, 7n, showing an IC₅₀ of 5.05±0.13 μM for tubulin inhibition. nih.gov

Induction of Cell Cycle Arrest in Specific Phases (In Vitro)

By disrupting tubulin polymerization, these derivatives effectively cause cell cycle arrest, predominantly in the G2/M phase. researchgate.netnih.govnih.gov This leads to an accumulation of tumor cells in the M-phase of the cell cycle. researchgate.net For example, a derivative known as BZD9Q1 was found to induce cell cycle arrest at the G2/M checkpoint in oral cancer cells. nih.govresearchgate.net Flow cytometry analysis of breast cancer (MCF-7) cells treated with a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed a significant increase in the cell population in the G2/M and S phases, ultimately leading to apoptosis. mdpi.com This induction of apoptosis, or programmed cell death, is a crucial outcome of the cell cycle disruption caused by these compounds. nih.govmdpi.com

| Compound/Derivative Class | Cell Line | Activity | IC₅₀ Value | Source |

|---|---|---|---|---|

| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Soft tissue cancers (GIST, LMS, OS) | Cytotoxic Activity | Activity at 10 µM comparable to or exceeding reference drugs | researchgate.net |

| Acylated ester 4 (from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) | MCF-7 (Breast Cancer) | Antiproliferative | 23.2 µM | mdpi.com |

| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (compound 131) | HL-60 (Leukemia) | Anti-proliferative, Apoptosis Induction | Not specified | nih.gov |

| Benzimidazole derivative BZD9Q1 | H103 (Oral Cancer) | Antiproliferative, G2/M Arrest | GI₅₀ = 5.35 μM | nih.gov |

| Benzimidazole derivative 7n | SK-Mel-28 (Melanoma) | Tubulin Polymerization Inhibition | 5.05 µM | nih.gov |

Studies on Enzyme Inhibition (In Vitro)

In addition to their effects on cell structure and division, derivatives of this compound have been investigated for their ability to inhibit specific enzymes that play crucial roles in cellular signaling and metabolism.

Phosphodiesterase Type 4 (PDE4) Inhibitory Activity (In Vitro)

Phosphodiesterase 4 (PDE4) is a key enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. nih.govfrontiersin.org PDE4 is highly expressed in immune and inflammatory cells, making it a significant target for anti-inflammatory drugs. nih.govfrontiersin.org While direct studies on this compound are limited in this context, related heterocyclic compounds have been designed as PDE4 inhibitors. researchgate.net For instance, the PDE4 inhibitor rolipram (B1679513) has been shown to effectively inhibit thromboxane (B8750289) production in equine blood, a process involving leukocytes where PDE4 is active. nih.gov The design of novel PDE4 inhibitors often focuses on structural analogues of known inhibitors like rolipram and nitraquazone. researchgate.net A benzodioxole-based derivative, LASSBio-448, was found to inhibit all four PDE4 isoforms with IC₅₀ values in the low micromolar range. nih.gov Specifically, the PDE4D isoform is a target for treating neurodegenerative diseases and certain cancers. mdpi.com

Human Sirtuin (SIRT) Inhibitory Activity (In Vitro)

Sirtuins are a class of NAD+-dependent deacetylases (SIRT1-7) that regulate numerous cellular processes, and their dysregulation is linked to cancer and metabolic diseases. mdpi.comnih.gov Novel benzimidazole derivatives based on a sirtuin inhibitor scaffold have been synthesized and screened for their activity. nih.gov One such compound, BZD9Q1, was identified as a pan-inhibitor of SIRT1, SIRT2, and SIRT3. nih.govresearchgate.net The inhibition of SIRT3, in particular, is thought to contribute to the potent antiproliferative activity observed in oral cancer cells. nih.gov Other research has focused on developing selective SIRT5 inhibitors. nih.govresearchgate.net A series of (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives were synthesized, with one compound emerging as a potent SIRT5 inhibitor with an IC₅₀ value of 5.59 ± 0.75 μM. nih.gov

| Compound/Derivative Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| BZD9Q1 | SIRT1, SIRT2, SIRT3 | Pan-inhibitor | nih.govresearchgate.net |

| (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative 43 | SIRT5 | 5.59 µM | nih.gov |

| Thiobarbiturate derivative 56 | SIRT5 | 2.3 µM | nih.gov |

| 3-thioureidopropanoic acid derivative 31 | SIRT5 | 3.0 µM (highly selective over SIRT1-3, 6) | nih.gov |

| LASSBio-448 | PDE4A, PDE4B, PDE4C, PDE4D | 0.7 µM, 1.4 µM, 1.1 µM, 4.7 µM respectively | nih.gov |

Research on Enzyme Substrate Specificity (In Vitro)

The mechanism by which these derivatives inhibit enzymes often involves competition with the enzyme's natural substrate. Biochemical studies have shown that some sirtuin inhibitors act by competing with the acylated lysine (B10760008) substrate for the enzyme's binding site. nih.gov For example, a series of 3-thioureidopropanoic acid derivatives were designed to mimic the binding of glutaryl-lysine substrates to SIRT5, and they exhibited competitive inhibition with respect to the substrate. researchgate.net Similarly, (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives are believed to compete with the succinyl-lysine substrate at the SIRT5 ligand-binding site. nih.gov This competitive inhibition indicates that the compounds have a structural similarity to the natural substrates, allowing them to bind to the active site of the enzyme but not undergo the catalytic reaction, thus blocking the enzyme's function.

Phenylalanine Ammonia-Lyase (PAL) Substrate Recognition

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. researchgate.netwikipedia.org This enzyme is found in various plants, fungi, and some bacteria. researchgate.netwikipedia.org The catalytic core of PAL features a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) group, which is essential for its function. wikipedia.org

Research has demonstrated that PAL exhibits a broad substrate tolerance, accepting various analogues of phenylalanine. nih.govfrontiersin.org Notably, studies have identified 2-amino-3-(5-phenylfuran-2-yl)propionic acids and 5-phenylfuran-2-ylacrylic acids as novel substrates for recombinant PAL from parsley (Petroselinum crispum). researchgate.net In these experiments, racemic 2-amino-3-(5-phenylfuran-2-yl)propionic acids, with and without substituents on the phenyl group (such as para-Br or para/ortho-Cl), were synthesized and characterized. researchgate.net The enzyme was able to convert these racemic mixtures, allowing for the isolation of the D-enantiomers of the substrate when the reaction reached approximately 50% completion. researchgate.net

The mechanism of PAL catalysis is thought to involve an electrophilic attack by the MIO cofactor on the aromatic ring of the substrate. wikipedia.orgnih.gov For L-phenylalanine, this proceeds via a Friedel-Crafts-type reaction. nih.gov The substrate specificity of PAL can vary between different species and can be altered through site-directed mutagenesis, which allows for the engineering of enzymes with tailored activities. researchgate.netnih.gov

General Mechanistic Insights into Cellular Process Modulation by Derivatives (In Vitro)

While direct mechanistic studies on this compound derivatives are limited in the provided context, insights can be drawn from related structures and their interactions with cellular pathways. For instance, the mechanism of the PAL enzyme, for which phenylfuran derivatives are substrates, involves a unique MIO cofactor that attacks the substrate's aromatic ring. wikipedia.org This interaction leads to the elimination of ammonia. nih.gov The specific type of reaction, whether a Friedel-Crafts-type or an E2 reaction, can depend on the substrate and the specific PAL isozyme. nih.gov

In broader terms, derivatives of natural compounds are often investigated for their ability to modulate key signaling pathways involved in cellular processes. For example, studies on ethyl ferulate derivatives, which also contain an ethyl ester group, have shown that they can exert anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways in RAW264.7 cells. nih.gov These pathways are critical regulators of the inflammatory response, and their inhibition can suppress the production of pro-inflammatory mediators like tumour necrosis factor-α. nih.gov This highlights a common strategy in drug discovery where derivatives of a core structure are synthesized to modulate specific cellular targets.

Antimicrobial and Antiviral Activity (In Vitro Screens)

While direct in vitro screening data for this compound derivatives against microbial and viral pathogens was not found in the provided search results, studies on other heterocyclic carboxamide and carboxylate derivatives demonstrate the potential of this chemical class.

A variety of heterocyclic compounds have shown promise in antimicrobial and antiviral screens:

Antimicrobial Activity: A series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their in vitro antimicrobial activity. nih.gov One derivative, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, was notably active against Mycobacterium tuberculosis H37Rv. nih.gov Antifungal activity was also observed in this series, particularly against Trichophyton interdigitale and Candida albicans. nih.gov Similarly, a series of 13 amino acid 1,4-naphthoquinone (B94277) derivatives showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of E. coli and S. aureus. nih.gov

Antiviral Activity: Novel indole-2-carboxylate (B1230498) derivatives have been synthesized and tested for broad-spectrum antiviral activity. nih.gov One compound from this series displayed a high selectivity index against Coxsackie B3 virus, while another showed potent inhibitory activity against the influenza A virus. nih.gov In another study, a dihydrochloride (B599025) salt of an indol-3-carboxylic acid derivative completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM in vitro. nih.govactanaturae.ru Furthermore, certain ethyl esters of 5-hydroxy-1H-indole-3-carboxylic acid derivatives have demonstrated effective suppression of influenza A (H3N2) virus replication in cell cultures. researchgate.net Flavone derivatives containing carboxamide fragments have also been identified as potential antiviral agents against Tobacco Mosaic Virus (TMV). mdpi.com

Table 1: In Vitro Antimicrobial and Antiviral Activity of Various Heterocyclic Derivatives

| Compound Class | Target Organism/Virus | Key Findings |

|---|---|---|

| N-substituted 3-aminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | Compound 17 showed an MIC of 12.5 µg/mL. nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale, Candida albicans | Antifungal activity observed across the series. nih.gov |

| Amino acid 1,4-naphthoquinone derivatives | S. aureus | Compound 6 showed a potent MIC of 3.9 μg mL-1. nih.gov |

| Indole-2-carboxylate derivatives | Coxsackie B3 virus | Compound 8f exhibited the highest selectivity index (17.1). nih.gov |

| Indole-2-carboxylate derivatives | Influenza A | Compound 14f showed an IC50 of 7.53 μmol/L. nih.gov |

| Indol-3-carboxylic acid derivative | SARS-CoV-2 | Complete inhibition of viral replication at 52.0 μM. nih.govactanaturae.ru |

| 5-hydroxy-1H-indole-3-carboxylic acid ethyl esters | Influenza A (H3N2) | Effective suppression of viral replication in cell cultures. researchgate.net |

Anti-inflammatory and Analgesic Activity (In Vitro Models)

The potential for anti-inflammatory and analgesic effects has been explored in various heterocyclic compounds structurally related to the core focus of this article.

Anti-inflammatory Activity: The anti-inflammatory properties of compounds are often assessed using in vitro models such as the inhibition of cyclooxygenase (COX) enzymes or protein denaturation assays. A pivalate-based Michael product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX enzymes, with IC50 values of 314, 130, and 105 μg/mL, respectively. nih.gov A 1,2,4-triazole (B32235) derivative, 5-pyridin-2-yl-1H- researchgate.netnih.govnih.govtriazole-3-carboxylic acid ethyl ester, showed significant inhibition of egg albumin denaturation, a common method to assess anti-inflammatory potential in vitro. nih.gov At a concentration of 1000 µg/mL, it achieved 71.1% inhibition. nih.gov Furthermore, certain ethyl ferulate derivatives have been shown to suppress the production of tumour necrosis factor-α in RAW264.7 cells, indicating potent anti-inflammatory action. nih.gov

Analgesic Activity: The analgesic potential of novel compounds is often investigated through animal models that measure response to thermal or chemical pain stimuli. A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were screened for analgesic activity using the acetic acid-induced writhing test in mice. researchgate.net Several compounds in this series significantly reduced writhing at a dose of 25 mg/kg. researchgate.net Another study on a pyrrole (B145914) derivative, 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid, found that it produced a dose-dependent analgesic effect in both thermal and chemical pain models in rats. researchgate.net Additionally, certain 2,3,4,5-tetrahydro actanaturae.runih.govdiazepino[1,2-a]benzimidazole derivatives have exhibited notable analgesic effects in tail-flick and hot plate tests. mdpi.com

Table 2: In Vitro Anti-inflammatory and Analgesic Activity of Various Heterocyclic Derivatives

| Compound/Derivative Class | Activity Type | In Vitro/In Vivo Model | Key Findings |

|---|---|---|---|

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Anti-inflammatory | COX-1, COX-2, 5-LOX Inhibition | IC50 values of 314, 130, and 105 μg/mL, respectively. nih.gov |

| 5-pyridin-2-yl-1H- researchgate.netnih.govnih.govtriazole-3-carboxylic acid ethyl ester | Anti-inflammatory | Egg Albumin Denaturation | 71.1% inhibition at 1000 µg/mL. nih.gov |

| Ethyl ferulate derivatives | Anti-inflammatory | TNF-α production in RAW264.7 cells | Suppression of TNF-α through NF-κB and MAPK pathways. nih.gov |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Analgesic | Acetic acid writhing test (mice) | Compounds 3a , 3c , and 3d showed significant reduction in writhing (up to 57%). researchgate.net |

| 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid | Analgesic | Plantar and formalin tests (rats) | Increased pain latency and decreased paw licking time. researchgate.net |

Advanced Applications and Future Research Perspectives

Ethyl 2-amino-5-phenylfuran-3-carboxylate as a Versatile Building Block in Complex Molecule Synthesis

The chemical reactivity of this compound makes it a valuable synthon for the construction of a diverse array of more complex molecular structures, particularly heterocyclic compounds. The presence of multiple reactive sites—the amino group, the ester function, and the furan (B31954) ring itself—allows for a variety of chemical transformations.

Research has demonstrated that analogous 2-aminofuran and 2-aminothiophene derivatives are useful precursors in the synthesis of fused heterocyclic systems. For instance, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a sulfur analog of the title compound, is a key intermediate in the preparation of thienopyrimidine derivatives, which are known to possess biological activities. nih.govresearchgate.net Similarly, ethyl 2-amino-4,5-diphenylfuran-3-carboxylate has been effectively utilized as a reactive synthon to produce novel furan and furo[2,3-d]pyrimidinone analogs. researchgate.net This highlights the potential of this compound to serve as a scaffold for generating libraries of compounds with potential pharmaceutical applications.

The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary and tertiary amines, and diazonium salts, respectively. These intermediates can then be subjected to further cyclization reactions to form fused ring systems. For example, reaction with isothiocyanates can lead to thiourea (B124793) derivatives, which are precursors for thiazole-containing compounds. mdpi.com

Multicomponent reactions (MCRs) represent another avenue where this compound can be employed to rapidly generate molecular diversity from simple starting materials. mdpi.com The inherent functionality of this compound makes it an ideal candidate for use in MCRs to construct complex heterocyclic libraries.

Table 1: Examples of Heterocyclic Systems Synthesized from Aminofuran/Aminothiophene Precursors

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference(s) |

| Ethyl 2-amino-4,5-diphenylfuran-3-carboxylate | Various chemical reagents | Furan and Furo[2,3-d]pyrimidinone analogues | researchgate.net |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Not specified | Thienopyrimidine derivatives | nih.govresearchgate.net |

| 2-Aminofurans | Ethyl ethoxymethylenecyanoacetate, Ethoxymethylenemalononitrile | Furo[2,3-b]pyridine derivatives | researchgate.net |

| 3-Acetyl coumarins, Aromatic aldehydes, Ammonium acetate | Chichibabin reaction | Pyridine derivatives | mdpi.com |

Potential Applications in Material Science: Conductive Polymers

The field of material science, particularly the development of organic conductive materials, presents a promising area for the application of this compound derivatives. While direct studies on the use of this specific compound in conductive polymers are not yet prevalent, the structural similarities to other monomers used in organic electronics suggest its potential.

Thiophene-based polymers are well-established as organic semiconductors due to the ability of the sulfur atom's lone pairs to participate in π-conjugation along the polymer backbone. A close analog, ethyl 2,5-dibromothiophene-3-carboxylate, has been utilized in the synthesis of medium to low bandgap polymer semiconductors for applications in organic photovoltaics. ossila.com The furan ring, being isoelectronic with thiophene (B33073), can also facilitate π-conjugation. The electron-donating amino group and the electron-withdrawing carboxylate group on the furan ring of this compound can influence the electronic properties of the resulting polymer, such as the bandgap and charge carrier mobility.

The synthesis of conductive polymers from such furan-based monomers could be achieved through oxidative polymerization or cross-coupling reactions. The resulting polymers could find applications in various organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Further research is warranted to explore the polymerization of this compound and to characterize the electronic and material properties of the resulting polymers.

Rational Design and Synthesis of Novel Derivatives with Tailored Biological Profiles

The core structure of this compound is a privileged scaffold in medicinal chemistry, and its modification offers a pathway to new therapeutic agents. The principles of rational drug design can be applied to create derivatives with specific biological activities. This involves making targeted structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on related heterocyclic compounds have demonstrated that small changes to the substituents can have a significant impact on biological activity. For example, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of the anti-cancer drug dasatinib, the nature of the substituents on the phenylamide ring was found to be crucial for their antiproliferative potency. nih.gov Similarly, the modification of the core of amlexanox, a drug used to treat aphthous ulcers, led to the development of analogs with improved inhibitory activity against the inflammatory kinases TBK1 and IKKε. nih.gov

For this compound, derivatization can be envisioned at several positions:

The Amino Group: Acylation with various carboxylic acids or sulfonyl chlorides can introduce a wide range of functionalities. nih.gov

The Ester Group: Hydrolysis to the carboxylic acid, followed by amidation with different amines, can generate a library of amides. nih.gov

The Phenyl Ring: Introduction of substituents on the phenyl ring can modulate the electronic and steric properties of the molecule.

The Furan Ring: While less straightforward, modifications to the furan ring itself could also be explored.

These rationally designed derivatives can then be screened for a variety of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The insights gained from these screenings would further refine the SAR and guide the design of more potent and selective compounds.

Emerging Methodologies for Efficient and Sustainable Research on Aminofuran Systems

The synthesis of aminofuran derivatives is increasingly benefiting from the adoption of green and sustainable chemistry principles. These emerging methodologies aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency.

Recent advancements in the synthesis of 2-aminothiophenes, which share synthetic pathways with 2-aminofurans, have highlighted several green approaches. nih.gov These include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives.

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product.

Energy-Efficient Activation: Employing methods like microwave irradiation or ultrasound activation to reduce reaction times and energy consumption. researchgate.net

A notable example is the development of an elemental sulfur-promoted switchable redox condensation reaction that can selectively produce 2-aminofurans and 2-aminothiophenes from the same starting materials in an environmentally friendly manner. acs.org Another sustainable approach involves the use of reusable catalysts, such as an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber for the synthesis of 2-aminothiophenes. nih.gov

The application of these sustainable methodologies to the synthesis of this compound and its derivatives would not only make the research process more environmentally responsible but could also lead to the discovery of novel and more efficient synthetic routes.

Integration of Computational and Experimental Approaches for Discovery and Development

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research and drug discovery. For a molecule like this compound, this integrated approach can significantly accelerate the identification of new applications and the development of novel derivatives.

Computational techniques such as molecular docking can be used to predict the binding affinity of the compound and its derivatives to various biological targets. For instance, a study on ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives, close analogs of the title compound, employed molecular docking to investigate their binding to GlcN-6-P synthase, a potential antifungal target. researchgate.net Such in silico screening can help prioritize which derivatives to synthesize and test experimentally, saving time and resources.

Furthermore, quantum mechanical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data. These computational models can also be used to predict the properties of yet-to-be-synthesized compounds, guiding the design of molecules with desired characteristics.

The experimental validation of computational predictions is crucial. The synthesis of the designed compounds followed by their biological evaluation provides the necessary feedback to refine the computational models. This iterative cycle of design, synthesis, testing, and model refinement is a cornerstone of modern drug discovery and can be effectively applied to unlock the full potential of this compound and its derivatives. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.